![molecular formula C13H19NO4S B1624240 N-Boc-(tosyl)methylamine CAS No. 433335-00-3](/img/structure/B1624240.png)
N-Boc-(tosyl)methylamine
Overview
Description
“N-Boc-(tosyl)methylamine” is a useful research chemical . It is also known by other names such as “(Toluene-4-sulfonylmethyl)carbamic acid, tert-butyl ester”, “N-Boc-(p-tosyl)methanamine”, and "tert-Butyl tosylmethylcarbamate" .
Synthesis Analysis
The synthesis of secondary amides from ketones via the Beckmann rearrangement uses “N-Boc-(tosyl)methylamine” as the aminating agent .
Molecular Structure Analysis
The molecular formula of “N-Boc-(tosyl)methylamine” is C13H19NO4S . Its molecular weight is 285.36 .
Chemical Reactions Analysis
“N-Boc-(tosyl)methylamine” is involved in various chemical reactions. For instance, it is used in the N-Boc deprotection of amines, a common reaction in pharmaceutical research and development . It also participates in the formation of Boc-protected amines and amino acids .
Physical And Chemical Properties Analysis
“N-Boc-(tosyl)methylamine” is a solid substance . Its melting point is between 115-119 °C .
Scientific Research Applications
Photodegradation of Organic Dyes
N-Boc-(tosyl)methylamine, as part of the broader chemical family, has applications in the field of photodegradation of organic dyes. Research on graphitic carbon nitride (g-C3N4) and boron-doped g-C3N4 demonstrated their efficacy in degrading dyes like rhodamine B and methyl orange under visible light irradiation, showcasing potential environmental applications (Yan, Li, & Zou, 2010).
Preparation of Fatty Acid Esters and Dimethylacetals
In lipid research, boron fluoride-methanol, a reagent which could involve compounds like N-Boc-(tosyl)methylamine, is used to prepare fatty acid methyl esters and dimethylacetals suitable for gas chromatographic analysis. This method offers stability and simplicity, making it valuable in lipidomics and related biochemical studies (Morrison & Smith, 1964).
Role in Immune Response
In immunology, methylamine, a compound structurally related to N-Boc-(tosyl)methylamine, has been used to study the third component of human complement (C3). Treatment with methylamine impacts the hemolytic function and reveals thiol groups, contributing to understanding immune response mechanisms (Tack et al., 1980).
Catalysis in Organic Synthesis
N-Boc-(tosyl)methylamine related compounds are used in catalysis for organic synthesis. N-Methylation of amines with methanol, for example, can proceed at room temperature using specific catalysts, facilitating the synthesis of N-methylamines with various functional groups. This has broad implications for pharmaceutical and chemical manufacturing (Tsarev et al., 2015).
Amination Reactions in Pharmaceutical Chemistry
In pharmaceutical chemistry, catalyst systems involving similar compounds can enable aryl mesylates to be used in C-N bond-forming reactions and permit the selective monoarylation of primary amines, including N-Boc derivatives. This technology is critical in developing pharmaceutical compounds (Fors et al., 2008).
Safety And Hazards
“N-Boc-(tosyl)methylamine” is classified under Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking or smoking when using this product, and washing hands and other exposed areas thoroughly after handling .
Future Directions
properties
IUPAC Name |
tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-10-5-7-11(8-6-10)19(16,17)9-14-12(15)18-13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJECUHBEAHRZPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436170 | |
Record name | N-Boc-(tosyl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-(tosyl)methylamine | |
CAS RN |
433335-00-3 | |
Record name | N-Boc-(tosyl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-(tosyl)methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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